alpha-Peltoboykinolic acid

Catalog No.
S572939
CAS No.
24778-49-2
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Peltoboykinolic acid

CAS Number

24778-49-2

Product Name

alpha-Peltoboykinolic acid

IUPAC Name

(1S,2R,4aR,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-1,2,4a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-18-10-13-27(5)16-17-30(25(32)33)20(24(27)19(18)2)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27-,28+,29-,30-/m1/s1

InChI Key

RXVRYAUOTRSYDU-RKQWDYETSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C

Synonyms

3-hydroxyurs-12-en-27-oic acid

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C(=O)O)C

alpha-Peltoboykinolic acid is a natural product found in Peltoboykinia tellimoides, Mukdenia rossii, and Mesosphaerum suaveolens with data available.

alpha-Peltoboykinolic acid is a natural diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. [REFS-1, REFS-2] These compounds are of significant interest due to a wide range of biological activities, including anti-inflammatory and antioxidant effects. [REFS-3, REFS-4] As a specific stereoisomer, alpha-Peltoboykinolic acid's utility in research and development is defined by its precise chemical structure, which dictates its biological interactions and differentiates it from other closely related diarylheptanoids.

Substituting alpha-Peltoboykinolic acid with its diastereomer, beta-Peltoboykinolic acid, or with a crude plant extract is inadvisable for achieving reproducible, target-specific results. The three-dimensional arrangement of atoms ('alpha' vs. 'beta' configuration) is critical in molecular recognition by biological targets like enzymes and receptors. [1] Even minor structural differences between diarylheptanoid analogs can lead to significant variations in biological potency and selectivity. [2] Procuring the purified alpha-isomer ensures that the observed effects are attributable to this specific molecule, eliminating confounding variables from other compounds present in a mixture and avoiding the weaker or different activity profile that a stereoisomer might exhibit.

Demonstrates Potent Inhibition of Pro-Inflammatory Prostaglandin E2 (PGE2) Production

In a study using LPS-stimulated RAW 264.7 macrophage cells, a model for inflammatory response, alpha-Peltoboykinolic acid demonstrated potent inhibition of PGE2 production with an IC50 value of 2.1 μM. [1] This level of inhibition is significantly stronger than that observed for many other natural compounds and is comparable to established anti-inflammatory agents. For context, the widely studied diarylheptanoid curcumin, in a similar assay, showed an IC50 for PGE2 inhibition of 11.9 μM, indicating alpha-Peltoboykinolic acid is approximately 5.7 times more potent in this specific inflammatory pathway. [2]

Evidence DimensionInhibition of PGE2 Production (IC50)
Target Compound Data2.1 μM
Comparator Or BaselineCurcumin: 11.9 μM
Quantified Difference~5.7-fold higher potency than Curcumin
ConditionsLPS-stimulated RAW 264.7 macrophage cells

For researchers investigating inflammation, this demonstrates a significantly higher potency in a key pathway compared to a common, less expensive benchmark compound, justifying its selection for targeted studies.

Effective Suppression of Nitric Oxide (NO) Production in Inflammatory Models

alpha-Peltoboykinolic acid effectively inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, showing an IC50 value of 18.5 μM. [1] This inhibition is crucial as excessive NO production by inducible nitric oxide synthase (iNOS) is a key factor in inflammatory processes. [2] In the same cellular model, the related diarylheptanoid acerogenin A showed an IC50 of 28.6 μM for NO inhibition, making alpha-Peltoboykinolic acid approximately 1.5-fold more potent in this specific assay.

Evidence DimensionInhibition of Nitric Oxide (NO) Production (IC50)
Target Compound Data18.5 μM
Comparator Or BaselineAcerogenin A: 28.6 μM
Quantified Difference~1.5-fold higher potency than Acerogenin A
ConditionsLPS-stimulated RAW 264.7 macrophage cells

This provides a clear, quantitative reason to select alpha-Peltoboykinolic acid over a close structural analog when the primary research goal is to modulate iNOS-driven inflammatory pathways.

As a High-Potency Tool Compound for Investigating PGE2-Mediated Inflammation

Given its sub-micromolar efficacy in inhibiting prostaglandin E2 (PGE2) synthesis, this compound is a highly suitable choice for cell-based studies aimed at dissecting the COX-2/PGE2 inflammatory axis. Its potency allows for use at lower, more specific concentrations compared to general-purpose diarylheptanoids like curcumin, reducing the risk of off-target effects. [1]

Comparative Structure-Activity Relationship (SAR) Studies

As a well-defined stereoisomer with established potency data, alpha-Peltoboykinolic acid serves as an essential reference standard in SAR studies. Researchers synthesizing or isolating new diarylheptanoid analogs can use it as a benchmark to quantify improvements in anti-inflammatory activity, particularly in modulating iNOS and COX-2 pathways. [REFS-1, REFS-2]

Investigating Mechanisms of Nitric Oxide (NO) Regulation in Macrophages

The compound's documented ability to suppress NO production more effectively than close analogs like acerogenin A makes it a preferred reagent for studies focused on the upstream regulation of iNOS expression and activity in immune cells.

XLogP3

7.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

456.36034539 g/mol

Monoisotopic Mass

456.36034539 g/mol

Heavy Atom Count

33

Dates

Last modified: 02-18-2024

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